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Compound of Interest

Compound Name: Sedaxane

Cat. No.: B1681717

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sedaxane, a
broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, and explores pathways
for the creation of its analogues. This document details the necessary chemical precursors,
reaction schemes, and experimental protocols, supported by quantitative data and
spectroscopic information for key compounds.

The Core Synthesis of Sedaxane

The synthesis of Sedaxane, chemically known as N-(2-([1,1'-bicyclopropan]-2-yl)phenyl)-3-
(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is a multi-step process that hinges on
the coupling of two primary precursors: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl
chloride (1) and 2-([1,1'-bi(cyclopropan)]-2-yl)aniline (2).

A general overview of the Sedaxane synthesis is depicted in the following workflow:
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Caption: Overall workflow for the synthesis of Sedaxane.

Synthesis of Precursor 1: 3-(difluoromethyl)-1-methyi-
1H-pyrazole-4-carboxylic acid and its Acid Chloride

The synthesis of the pyrazole carboxylic acid component is a critical part of the overall process.
One common and efficient route starts from ethyl difluoroacetate.

1. Claisen Condensation T yr—
rihoformate, Ac:0
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Caption: Synthetic pathway for the pyrazole acid chloride precursor.

Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic
acid[1][2]

A widely adopted industrial method for the synthesis of 3-(difluoromethyl)-1-methyl-1H-
pyrazole-4-carboxylic acid involves the following key steps:

o Claisen Condensation: Ethyl difluoroacetate undergoes a Claisen condensation reaction to
yield ethyl difluoroacetoacetate.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1681717?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681717?utm_src=pdf-body
https://www.benchchem.com/product/b1681717?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic_acid
https://patents.google.com/patent/CN117304112A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Reaction with Triethyl Orthoformate: The resulting ethyl difluoroacetoacetate is then treated
with triethyl orthoformate in the presence of acetic anhydride to form an intermediate, ethyl
4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate.

o Cyclization with Methylhydrazine: This intermediate undergoes cyclization with
methylhydrazine to form the pyrazole ring, yielding ethyl 3-(difluoromethyl)-1-methyl-1H-
pyrazole-4-carboxylate.

o Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid, typically using a
base like sodium hydroxide followed by acidification.

Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl
chloride (1)

The conversion of the carboxylic acid to the acid chloride is a standard procedure.

e To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in an inert solvent
such as toluene, an excess of a chlorinating agent like thionyl chloride (SOCI2) or oxalyl
chloride is added.

e The reaction mixture is typically heated to reflux until the conversion is complete, which can
be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography
(GC).

 After the reaction, the excess chlorinating agent and solvent are removed under reduced
pressure to yield the crude acid chloride, which is often used in the next step without further
purification.
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Spectroscopic Data for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid:
e 'HNMR (400MHz, DMSO-de): 6 = 12.71 (s, 1H), 8.33 (s, 1H), 7.19 (t, 1H), 3.89 (s, 3H).

e LC-MS: [M+H]* at m/z 177.047.

Synthesis of Precursor 2: 2-([1,1'-bi(cyclopropan)]-2-
yl)aniline
The synthesis of the novel aniline derivative is a key innovation in the Sedaxane synthesis. A

common industrial approach, often referred to as the Kishner approach, starts from 2-
chlorobenzaldehyde.

\ Buchwald-Hartwig Amination
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Caption: Synthetic pathway for the aniline precursor.
Experimental Protocol: Synthesis of 2-([1,1'-bi(cyclopropan)]-2-yl)aniline (2)[3]

» Aldol Condensation: 2-Chlorobenzaldehyde is reacted with cyclopropyl methyl ketone in a
base-catalyzed aldol condensation to form an a,3-unsaturated carbonyl compound.

o Dihydropyrazole Formation: The resulting unsaturated ketone is then treated with hydrazine
to form a dihydropyrazole derivative.

e Second Cyclopropane Ring Formation: Treatment with a strong base, such as potassium
hydroxide, leads to the formation of the second cyclopropane ring, yielding 2-(1,1'-
bicyclopropan-2-yl)chlorobenzene.

o Buchwald-Hartwig Amination: The final step is a palladium-catalyzed Buchwald-Hartwig
amination. The aryl chloride is coupled with an ammonia equivalent, such as benzophenone
imine, in the presence of a palladium catalyst and a suitable ligand. Subsequent hydrolysis
of the imine yields the desired aniline.

A general protocol for a Buchwald-Hartwig amination of an aryl halide with an amine is as
follows:

e An oven-dried reaction vessel is charged with the aryl halide, the amine, a palladium source
(e.g., Pd(OACc)2, Pdz(dba)s), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g.,
Cs2C0s3, NaOtBu).

e The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

e An anhydrous solvent, such as toluene or dioxane, is added, and the mixture is heated with
stirring for several hours until the reaction is complete.

e The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The crude
product is purified by column chromatography.
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Final Coupling Step: Synthesis of Sedaxane

The final step in the synthesis of Sedaxane is the amide bond formation between the pyrazole
acid chloride and the aniline derivative.

Experimental Protocol: Synthesis of Sedaxane

o 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1) is dissolved in a suitable
solvent, such as toluene.

e A solution of 2-([1,1'-bi(cyclopropan)]-2-yl)aniline (2) in the same solvent is added to the acid
chloride solution.

e Abase, such as triethylamine, is added to scavenge the HCI generated during the reaction.

» The reaction mixture is stirred, typically at room temperature or with gentle heating, until the
reaction is complete.
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e The resulting mixture is then worked up, which may involve washing with water and brine,
drying the organic layer, and removing the solvent under reduced pressure.

e The crude Sedaxane is then purified, for example, by recrystallization or column
chromatography.

A reported scale-up synthesis gives a yield of >85% for this final coupling step.

Spectroscopic Data for Sedaxane:

UV/VIS: Amax at 225, 265, and 295 nm in a neutral solution.
e IR (cm™1): 3321, 3000, 1646, 1552, 1042, 766.
e 'HNMR (ppm): 0-0.3, 0.6-1.1, 1.5, 3.8, 6.8, 6.9-8, 8.1.

e 13C NMR (ppm): 2.8-22.2, 39.6, 76.7—77.3, 109.2-113.8, 117.5-127.5, 132.6-137.0, 143.1,
159.5.

e MS (m/z): Molecular ion [M]* at 331, with major fragments at 302, 290, 282, 263, 172, 159,
and 130.

Synthesis of Sedaxane Analogues

The synthesis of Sedaxane analogues can be achieved by modifying either the pyrazole
carboxylic acid moiety or the aniline moiety. This allows for the exploration of the structure-
activity relationship (SAR) and the development of new fungicides with potentially improved
properties.

Analogues with a Modified Pyrazole Core

The pyrazole core can be modified by introducing different substituents at various positions of
the pyrazole ring. This can be achieved by starting with appropriately substituted precursors for
the pyrazole synthesis.
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Caption: Synthesis of Sedaxane analogues with a modified pyrazole core.

For example, analogues with different groups at the 3-position of the pyrazole ring, such as a
trifluoromethyl group instead of a difluoromethyl group, can be synthesized by using the
corresponding 3-(trifluoromethyl)pyrazole precursor. The synthesis of such precursors often
follows similar cyclization strategies as described for the original pyrazole moiety, but with
appropriately substituted starting materials.

Analogues with a Modified Aniline Moiety

Modifications to the aniline part of the molecule can be introduced by synthesizing different
aniline derivatives and coupling them with the pyrazole acid chloride (1).
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Caption: Synthesis of Sedaxane analogues with a modified aniline moiety.

The synthesis of these aniline analogues would follow similar synthetic strategies as for the
original aniline precursor, starting from different substituted benzaldehydes or other suitable
starting materials. The Buchwald-Hartwig amination is a versatile reaction that allows for the
coupling of a wide range of aryl halides with amines, making it a powerful tool for the synthesis
of a diverse library of aniline analogues.

Conclusion

The synthesis of Sedaxane is a testament to modern organic synthesis, involving key
transformations such as Claisen condensations, cyclizations, and palladium-catalyzed cross-
coupling reactions. This guide provides a detailed framework for the synthesis of Sedaxane
and offers logical pathways for the creation of its analogues. The provided experimental
outlines, quantitative data, and spectroscopic information serve as a valuable resource for
researchers in the field of agrochemical development and medicinal chemistry. Further
exploration into the synthesis of novel analogues based on the principles outlined herein holds
the potential for the discovery of new and more effective fungicides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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